4-Methoxypyrimidine-2,5-diol
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Overview
Description
4-Methoxypyrimidine-2,5-diol is a heterocyclic compound with the molecular formula C5H6N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxypyrimidine-2,5-diol involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction produces 4-amino-5-methoxy-6-chloropyrimidine in high yield . Another method involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine using methanol and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-2,5-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) and various amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyrimidine-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2,5-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory responses . Additionally, the compound can reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyrimidine-2,4-diol: This compound has similar structural features but differs in the position of the hydroxyl groups.
2,5-Diaminopyrimidin-4,6-diol: Another pyrimidine derivative with different substituents that exhibit distinct biological activities.
Uniqueness
4-Methoxypyrimidine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific inflammatory pathways and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6N2O3/c1-10-4-3(8)2-6-5(9)7-4/h2,8H,1H3,(H,6,7,9) |
InChI Key |
DZJFKLMPGCKXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=O)N1)O |
Origin of Product |
United States |
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